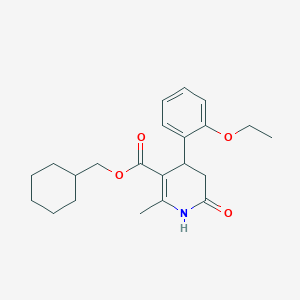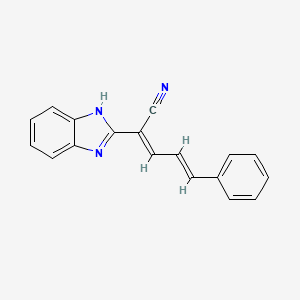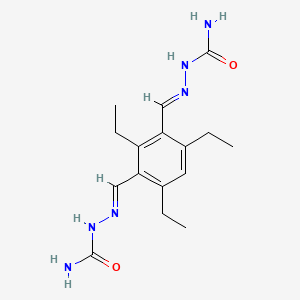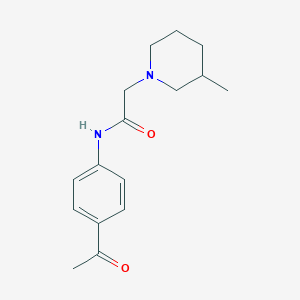![molecular formula C19H17ClN2O2 B5605587 3-chloro-1-(2,3-dimethylphenyl)-4-[methyl(phenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5605587.png)
3-chloro-1-(2,3-dimethylphenyl)-4-[methyl(phenyl)amino]-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrrolopyrrole derivatives involves multiple steps, including the addition reactions and nucleophilic substitutions that lead to complex heterocyclic compounds. Specific synthesis pathways can involve the reaction of amino acids with ethoxycarbonylacetic acid followed by Dieckmann cyclisation, and the acylation of pyrrolidine derivatives to form various heterocyclic compounds such as 3-acyltetramic acids (Jones, Begley, Peterson, & Sumaria, 1990).
Molecular Structure Analysis
The molecular structure of pyrrolopyrrole derivatives is characterized by the presence of rigid rings connected by single bonds, often forming a non-planar arrangement due to the presence of different substituents on the pyrrole ring. This can lead to various conformational structures, which are essential for the compound's reactivity and interactions (Fujii, Ohtani, Kodama, Yamamoto, & Hirayama, 2002).
Chemical Reactions and Properties
Pyrrolopyrrole derivatives undergo a range of chemical reactions, including halogenation, aminomethylation, and acylation. These reactions typically occur at specific positions on the pyrrole ring, influenced by the nature of the substituents and the electronic properties of the compound. The active methylene unit in the compound can couple readily with diazonium salts forming various hydrazone derivatives (Tsupak, Tkachenko, & Pozharskii, 1994).
Physical Properties Analysis
The physical properties of pyrrolopyrrole derivatives, such as solubility, crystallinity, and melting points, are significantly influenced by their molecular structure. The presence of different substituents can lead to variations in these properties, affecting the compound's applicability in various fields (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties of the compound, such as reactivity, stability, and fluorescence, are largely determined by its molecular framework and the electronic interaction between its different functional groups. The incorporation of different substituents can lead to significant changes in these properties, influencing the compound's potential applications in fields such as materials science and photoluminescence (Beyerlein & Tieke, 2000).
特性
IUPAC Name |
3-chloro-1-(2,3-dimethylphenyl)-4-(N-methylanilino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-12-8-7-11-15(13(12)2)22-18(23)16(20)17(19(22)24)21(3)14-9-5-4-6-10-14/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWURFUPOHKTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)N(C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5605511.png)


![2-{3-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5605529.png)
![2-chloro-4-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5605540.png)



![2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5605568.png)

![2-chloro-5-(1-piperidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5605593.png)
![1-(benzyloxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5605601.png)

![2-[(4-nitrobenzyl)thio]nicotinic acid](/img/structure/B5605611.png)